molecular formula C16H41N2O4P B13769703 Diammonium hexadecyl phosphate CAS No. 65122-25-0

Diammonium hexadecyl phosphate

Cat. No.: B13769703
CAS No.: 65122-25-0
M. Wt: 356.48 g/mol
InChI Key: SQYHYNXCNFIANK-UHFFFAOYSA-N
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Description

Diammonium hexadecyl phosphate is a chemical compound with the formula (C16H33O4P)2(NH4)2. It is a type of dialkyl phosphate ester, where the alkyl group is hexadecyl (C16H33). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The general reaction is as follows: [ \text{C16H33OH} + \text{H3PO4} \rightarrow \text{C16H33O4P} ] [ \text{C16H33O4P} + 2 \text{NH3} \rightarrow (\text{C16H33O4P})2(\text{NH4})2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of hexadecyl alcohol to a reactor containing phosphoric acid under controlled temperature and agitation. The reaction mixture is then neutralized with ammonia gas, and the product is purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Diammonium hexadecyl phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form hexadecyl alcohol and phosphoric acid.

    Oxidation: It can be oxidized to form hexadecyl phosphate esters with higher oxidation states.

    Substitution: It can undergo substitution reactions where the hexadecyl group is replaced by other alkyl groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Alkyl halides or other alkylating agents under basic conditions.

Major Products

    Hydrolysis: Hexadecyl alcohol and phosphoric acid.

    Oxidation: Hexadecyl phosphate esters.

    Substitution: Various alkyl phosphate esters depending on the substituent.

Scientific Research Applications

Diammonium hexadecyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of diammonium hexadecyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with lipid bilayers and can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Diammonium hydrogen phosphate: (NH4)2HPO4

    Monoammonium phosphate: NH4H2PO4

    Dioctyl phosphate: (C8H17O4P)2(NH4)2

Uniqueness

Diammonium hexadecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties. Unlike shorter-chain ammonium phosphates, it is more effective in reducing surface tension and forming stable emulsions. This makes it particularly valuable in applications requiring strong emulsifying agents, such as in cosmetics and pharmaceuticals.

Properties

CAS No.

65122-25-0

Molecular Formula

C16H41N2O4P

Molecular Weight

356.48 g/mol

IUPAC Name

azane;hexadecyl dihydrogen phosphate

InChI

InChI=1S/C16H35O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);2*1H3

InChI Key

SQYHYNXCNFIANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.N.N

Origin of Product

United States

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